4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine
Overview
Description
4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms, a methylsulfonyl group, and a nitro group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine typically involves the chlorination of 2-(methylsulfonyl)-5-nitropyrimidine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction proceeds through the substitution of hydrogen atoms with chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as anilines, secondary aliphatic amines, and deprotonated anilines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.
Major Products Formed
Scientific Research Applications
4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The presence of the nitro group and the methylsulfonyl group enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of kinase activity and modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a methylsulfonyl group.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms and is used as a precursor in the synthesis of various pyrimidine derivatives.
4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine: Contains additional substituents on the pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine is unique due to the presence of both the nitro group and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential as a precursor for biologically active molecules make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfonyl-5-nitropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O4S/c1-15(13,14)5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQXDMVZPLEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565047 | |
Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127726-62-9 | |
Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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